molecular formula C17H19NO4 B2890671 N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)furan-2-carboxamide CAS No. 2034530-83-9

N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)furan-2-carboxamide

Cat. No.: B2890671
CAS No.: 2034530-83-9
M. Wt: 301.342
InChI Key: XWZMYKWJZCABPO-UHFFFAOYSA-N
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Description

N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)furan-2-carboxamide is a complex organic compound that features a naphthalene core with various functional groups, including a hydroxy group, a methoxy group, and a furan carboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)furan-2-carboxamide typically involves multiple steps:

  • Formation of the Tetrahydronaphthalene Core: : The starting material, 1,2,3,4-tetrahydronaphthalene, is often synthesized through hydrogenation of naphthalene under high pressure and temperature in the presence of a suitable catalyst such as palladium on carbon (Pd/C).

  • Introduction of the Hydroxy and Methoxy Groups: : The hydroxy group can be introduced via hydroxylation reactions using reagents like osmium tetroxide (OsO4) or potassium permanganate (KMnO4). The methoxy group is typically introduced through methylation reactions using methyl iodide (CH3I) in the presence of a base like potassium carbonate (K2CO3).

  • Attachment of the Furan Carboxamide Moiety: : The final step involves the formation of the carboxamide linkage. This can be achieved by reacting the intermediate compound with furan-2-carboxylic acid chloride in the presence of a base such as triethylamine (TEA) to form the desired amide bond.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and reagents would be selected for their efficiency and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The hydroxy group in the compound can undergo oxidation to form a ketone or aldehyde. Common oxidizing agents include chromium trioxide (CrO3) and pyridinium chlorochromate (PCC).

  • Reduction: : The compound can be reduced to remove the methoxy group or to convert the carboxamide to an amine. Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

  • Substitution: : The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions. Reagents like sodium hydride (NaH) and alkyl halides are commonly used.

Common Reagents and Conditions

    Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Sodium hydride (NaH), alkyl halides

Major Products

    Oxidation: Ketones, aldehydes

    Reduction: Amines, de-methylated products

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)furan-2-carboxamide has several applications in scientific research:

  • Medicinal Chemistry: : This compound is studied for its potential therapeutic properties, including anti-inflammatory and anticancer activities. Its structural features allow it to interact with various biological targets.

  • Organic Synthesis: : It serves as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

  • Biological Studies: : Researchers use this compound to study its effects on cellular pathways and its potential as a lead compound for drug development.

  • Industrial Applications: : It may be used in the production of specialty chemicals and materials due to its unique chemical properties.

Mechanism of Action

The mechanism by which N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)furan-2-carboxamide exerts its effects involves its interaction with specific molecular targets. The hydroxy and methoxy groups allow it to form hydrogen bonds and hydrophobic interactions with proteins and enzymes, potentially inhibiting their activity. The furan carboxamide moiety can interact with nucleophilic sites in biological molecules, affecting their function.

Comparison with Similar Compounds

Similar Compounds

    Naphthalene Derivatives: Compounds like 1,2,3,4-tetrahydronaphthalene and its hydroxylated or methoxylated derivatives share structural similarities.

    Furan Carboxamides: Other furan-2-carboxamide derivatives with different substituents on the naphthalene ring.

Uniqueness

N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)furan-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics

Properties

IUPAC Name

N-[(1-hydroxy-6-methoxy-3,4-dihydro-2H-naphthalen-1-yl)methyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO4/c1-21-13-6-7-14-12(10-13)4-2-8-17(14,20)11-18-16(19)15-5-3-9-22-15/h3,5-7,9-10,20H,2,4,8,11H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWZMYKWJZCABPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(CCC2)(CNC(=O)C3=CC=CO3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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